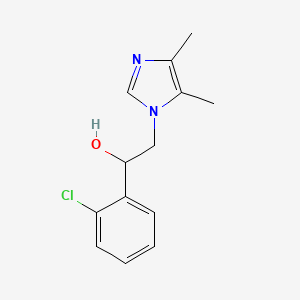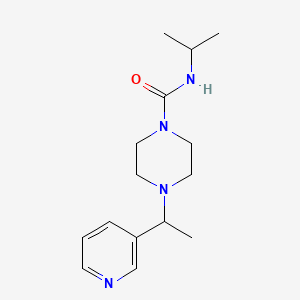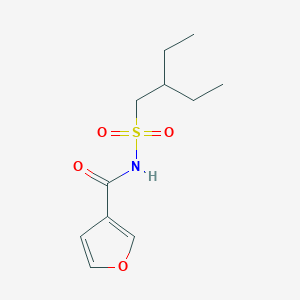![molecular formula C18H26N2O3 B7596200 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide](/img/structure/B7596200.png)
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide, also known as Meclofenoxate, is a nootropic drug that has been used in scientific research for several decades. It was first synthesized in the 1960s by scientists at the Institute of Organic Chemistry and Biochemistry in Prague, Czechoslovakia. Meclofenoxate has been studied for its potential to improve memory and cognitive function, particularly in aging populations.
Mécanisme D'action
The exact mechanism of action of 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is not fully understood. However, it is believed to work by increasing the availability of acetylcholine, a neurotransmitter that is important for memory and cognitive function. 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is thought to increase the synthesis and release of acetylcholine, as well as enhance the sensitivity of acetylcholine receptors.
Biochemical and Physiological Effects
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, as well as increase the activity of choline acetyltransferase, an enzyme involved in the synthesis of acetylcholine. 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has also been shown to have antioxidant effects and to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has been extensively studied and has a well-established safety profile. However, it also has limitations. It can be difficult to administer accurately, and its effects can be variable depending on the individual and the dose used.
Orientations Futures
There are several future directions for research on 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee. One area of interest is its potential use in the treatment of Alzheimer's disease and other forms of dementia. It may also have potential for use in the treatment of other cognitive disorders, such as attention deficit hyperactivity disorder (ADHD) and traumatic brain injury (TBI). Additionally, further research is needed to fully understand the mechanism of action of 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee and to identify any potential side effects or interactions with other drugs.
Méthodes De Synthèse
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee is synthesized through a multi-step process that involves the reaction of 2-methylcyclohexanol with acryloyl chloride to form 2-methylcyclohexylacryloyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamic acid. The final step involves the reaction of the hydroxamic acid with 3-phenylpropionyl chloride to form 2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee.
Applications De Recherche Scientifique
2-[[2-(2-Methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamidee has been extensively studied for its potential cognitive-enhancing effects. In animal studies, it has been shown to improve memory and learning ability, particularly in older animals. Human studies have also demonstrated improvements in memory and cognitive function, particularly in individuals with age-related cognitive decline.
Propriétés
IUPAC Name |
2-[[2-(2-methylcyclohexyl)oxyacetyl]amino]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-13-7-5-6-10-16(13)23-12-17(21)20-15(18(19)22)11-14-8-3-2-4-9-14/h2-4,8-9,13,15-16H,5-7,10-12H2,1H3,(H2,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSAAMAMBABDAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OCC(=O)NC(CC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-[(4,5-dimethylimidazol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7596119.png)
![3-[(4,5-Dimethylimidazol-1-yl)methyl]-5-ethyl-1,2,4-oxadiazole](/img/structure/B7596126.png)

![2-[(4,5-Dimethylimidazol-1-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7596144.png)

![1-[[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methylpyridin-2-one](/img/structure/B7596172.png)


![2-[4-(3,4-dimethylpentanoyl)-1,4-diazepan-1-yl]-N-prop-2-ynylacetamide](/img/structure/B7596213.png)
![5-Methyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-phenyl-1,3-thiazol-2-one](/img/structure/B7596215.png)


![N-[1-(2-cyclopropyl-1,3-thiazol-4-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7596229.png)